1-Azabicyclo[3.2.1]octan-5-ol
CAS No.:
Cat. No.: VC13844082
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 1-azabicyclo[3.2.1]octan-5-ol |
| Standard InChI | InChI=1S/C7H13NO/c9-7-2-1-4-8(6-7)5-3-7/h9H,1-6H2 |
| Standard InChI Key | OETIZEZPIARKHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCN(C1)C2)O |
Introduction
Structural Characteristics of 1-Azabicyclo[3.2.1]octan-5-ol
Molecular Architecture
The core structure of 1-azabicyclo[3.2.1]octan-5-ol consists of a seven-membered bicyclic system with bridgehead nitrogen at position 1 and a hydroxyl group at position 5. The IUPAC name, 1-azabicyclo[3.2.1]octan-5-ol, reflects the fusion of a five-membered and a three-membered ring, creating distinct stereochemical environments. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 1-azabicyclo[3.2.1]octan-5-ol |
| Standard InChI | InChI=1S/C7H13NO/c9-6-4-7-2-1-3-8(7)5-6/h6-7,9H,1-5H2 |
The nitrogen atom introduces basicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and target interactions.
Stereochemical Considerations
The bicyclic framework imposes rigid conformational constraints, with the hydroxyl group’s orientation (endo or exo) critically affecting molecular interactions. Synthetic routes must address stereoselectivity to isolate desired isomers, as evidenced by studies on related azabicyclic systems .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-azabicyclo[3.2.1]octan-5-ol typically begins with acyclic precursors containing pre-existing stereochemical information. Cyclization strategies often employ intramolecular aldol condensations or Mannich reactions under controlled conditions. For example, a precursor such as 5-hydroxynoradamantane may undergo nitrogen insertion via reductive amination, followed by ring closure.
Critical parameters include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
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Temperature: Moderate temperatures (50–80°C) balance reaction kinetics and byproduct formation.
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Catalysts: Acidic or basic catalysts optimize proton transfer steps during cyclization .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm) and nitrogen-adjacent methylene groups (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies the hydroxyl stretch (3300 cm) and C-N vibrations (1200 cm). Mass spectrometry corroborates the molecular ion peak at m/z 127.18.
Comparative Analysis with Related Azabicyclic Compounds
2-Azabicyclo[3.2.1]octane
Positional isomerism (nitrogen at position 2) reduces basicity ( vs. 9.3 for 1-aza) and alters receptor selectivity. 2-Aza derivatives exhibit preferential binding to serotonin receptors over dopamine receptors.
8-Azabicyclo[3.2.1]octane Scaffolds
The 8-aza configuration, central to tropane alkaloids like cocaine, enables broader bioactivity, including analgesic and anticholinergic effects . For example, tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) serves as a precursor for antimuscarinic drugs . Unlike 1-aza systems, 8-aza compounds often feature methylated nitrogen, enhancing blood-brain barrier permeability .
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